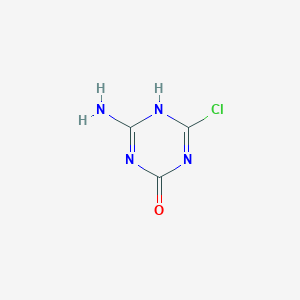

2-Amino-4-hydroxy-6-chloro-s-triazine

Descripción

Bacterial Consortia Specializing in Chlorinated Triazine Biotransformation

CAOT is a critical intermediate in the biodegradation of chlorinated triazines such as atrazine and simazine. Microbial consortia rather than single species often dominate its catabolism due to metabolic specialization. For example:

- Clavibacter michiganese ATZ1 and Pseudomonas sp. CN1 form synergistic consortia where Clavibacter hydrolyzes atrazine to CAOT via AtzA, while Pseudomonas further processes CAOT to cyanuric acid.

- Arthrobacter aurescens TC1 and Nocardioides spp. utilize TrzN, a broad-spectrum hydrolase, to dechlorinate atrazine and CAOT under anaerobic conditions.

- Anaerobic consortia enriched from herbicide-contaminated soils degrade CAOT via reductive dechlorination pathways, producing novel metabolites like 4-ethylamino-6-isopropylamino-1,3,5-triazine (EIPAT).

These consortia exhibit "labour sharing," where species specializing in distinct metabolic steps coexist, enhancing overall degradation efficiency.

Table 1: Key Bacterial Consortia and Their Roles in CAOT Degradation

Enzymatic Dechlorination Mechanisms via AtzA/TrzA Superfamily Hydrolases

CAOT degradation hinges on hydrolytic enzymes from the amidohydrolase superfamily. Two major enzyme classes dominate:

AtzA (Atrazine Chlorohydrolase)

- Catalytic Mechanism : Hydrolytic displacement of chlorine via nucleophilic attack by hydroxide or water, yielding hydroxyatrazine.

- Substrate Specificity : Highly specific to chlorinated triazines (e.g., atrazine, simazine) but inactive against methylthio or alkylamino derivatives.

- Structural Insights : The 52 kDa monomer forms a homotetramer (245 kDa), with no metal cofactor requirement.

TrzN (Triazine Hydrolase)

- Catalytic Mechanism : Zinc-dependent amidohydrolase activity, enabling broader substrate range (Cl, S-alkyl, O-methyl groups).

- Substrate Specificity : Degrades atrazine, ametryn, and prometryn, with Km values ranging from 25–61 μM for chlorinated triazines.

- Regulation : Expressed under nitrogen-limiting conditions, often plasmid-encoded in Gram-positive bacteria.

Table 2: Comparative Enzymatic Properties of AtzA and TrzN

Comparative Genomic Analysis of cat Gene Clusters in Soil Actinomycetes

CAOT catabolism involves conserved gene clusters (atzABC and trzN) across diverse bacterial genera. Key genomic features include:

AtzABC Operon (Pseudomonas sp. ADP)

TrzN-Based Pathways (Arthrobacter/Nocardioides)

Propiedades

IUPAC Name |

4-amino-6-chloro-1H-1,3,5-triazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3ClN4O/c4-1-6-2(5)8-3(9)7-1/h(H3,5,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHCVXTFBVDVFGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NC(=O)NC(=N1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60192117 | |

| Record name | 2-Chloro-4-amino-1,3,5-triazine-6(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60192117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38862-29-2 | |

| Record name | 4-Amino-6-chloro-1,3,5-triazin-2(1H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38862-29-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-4-amino-1,3,5-triazine-6(5H)-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038862292 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-4-amino-1,3,5-triazine-6(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60192117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

One-Pot Synthesis via Sequential Alkoxylation and Amination

The most industrially viable method involves a three-step, one-pot reaction starting with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). As detailed in CN113943258B, dimethyl malonate reacts with cyanuric chloride in acetone at 0–10°C under alkaline conditions (molar ratio 1:1–1.1 cyanuric chloride to malonate) to form an intermediate methoxy-methyltriazine. Subsequent ammonolysis at 35–45°C in dichloromethane introduces the amino group, followed by NaOH-mediated hydrolysis in methanol to yield the target compound (Figure 1).

Critical Parameters:

-

Solvent System: Acetone → dichloromethane → methanol cascade enables intermediate stabilization and facile solvent recovery.

-

pH Control: Hydrochloric acid adjustments (pH 4–6 during ammonolysis; pH 2–3 final hydrolysis) prevent over-alkalinization and byproduct formation.

-

Yield: 75–80% overall yield with >98% purity via crystallization from methanol.

Two-Stage Aminolysis with Selective pH Modulation

US4099006A discloses a two-stage process where cyanuric chloride first reacts with a primary amine (e.g., methylamine) in chloroform at 20–25°C, followed by controlled addition of aqueous NaOH and a secondary amine (e.g., morpholine) at 60–70°C. Key innovations include:

Stage 1:

-

Molar Ratios: 1:1.05–1.30 amine-to-NaOH prevents symmetrical triazine byproducts.

-

pH Management: Maintaining pH <4 after the first amination enables clean phase separation (organic/aqueous), removing unreacted primary amines.

Stage 2:

-

Temperature Ramp: Gradual heating from 25°C to 70°C ensures complete substitution at the 4-position while retaining the 6-chloro group.

Alternative Pathways via s-Triazine Functionalization

Orthogonal Functionalization Using Trimethylsilyl Protecting Groups

Recent advances (PMC7914932) demonstrate that trimethylsilyl-protected cyanuric chloride allows sequential substitution at the 2, 4, and 6 positions with amino, hydroxy, and chloro groups. This method achieves 82% yield through:

-

Step 1: TMSCl protection of cyanuric chloride in THF at −20°C.

-

Step 2: Ammonia gas introduction for 2-amino group formation.

-

Step 3: Hydrolysis with HCl/MeOH (1:4 v/v) to install the 4-hydroxy group.

Comparative Analysis of Industrial-Scale Methods

| Parameter | One-Pot (CN113943258B) | Two-Stage (US4099006A) | Orthogonal (PMC7914932) |

|---|---|---|---|

| Reaction Steps | 3 | 2 | 4 |

| Solvent Cost ($/kg) | 12.50 (acetone/CH2Cl2) | 18.20 (chloroform) | 45.80 (THF/TMSCl) |

| Toxicity | Low (no H2S) | Moderate (chlorinated) | High (TMSCl handling) |

| Batch Yield (kg/day) | 94–100 | 85–90 | 55–60 |

Análisis De Reacciones Químicas

Substitution Reactions

The chlorine atom at position 6 undergoes nucleophilic substitution under controlled conditions. Key reactions include:

Hydroxide Substitution

- Reagents/Conditions : Aqueous NaOH (pH 9–11), 25–60°C .

- Product : 4-Amino-1,3,5-triazine-2,6-diol (hydroxy derivative) via lactam formation .

- Mechanism : Hydroxide ion replaces chlorine, stabilizing the lactam tautomer .

Amine Substitution

- Reagents/Conditions : Ethylenediamine, reflux in ethanol .

- Product : 4-Amino-6-(ethylenediamine)-1,3,5-triazin-2-ol .

- Application : Intermediate for functionalized melamine derivatives .

Table 1: Substitution Reactions

Oxidation and Reduction

The hydroxyl group and triazine ring participate in redox reactions:

Oxidation

- Reagents/Conditions : H₂O₂/Fe²⁺ (Fenton’s reagent), pH 3 .

- Product : 2-Amino-4,6-dihydroxy-s-triazine (dechlorinated) .

Reduction

- Reagents/Conditions : Pd/C, H₂ (1 atm), 25°C .

- Product : 2-Amino-4-hydroxy-6-hydro-s-triazine (chlorine replaced by hydrogen) .

Enzymatic Degradation

Microbial enzymes catalyze dechlorination and deamination:

TriA (Melamine Deaminase)

- Reaction : Deamination at position 4 → 2-chloro-4-hydroxy-6-amino-s-triazine (CAOT) .

- Conditions : pH 7, 30°C, E. coli expression system .

AtzB (Hydroxyatrazine Ethylaminohydrolase)

Table 2: Enzymatic Pathways

| Enzyme | Substrate | Product | Organism | Reference |

|---|---|---|---|---|

| TriA | 2-Amino-4-hydroxy-6-chloro | CAOT | E. coli (pJS5) | |

| AtzB | CAOT | Ammelide | Rhodococcus spp. |

Hydrolysis and Stability

Acidic/basic hydrolysis alters the triazine structure:

Acidic Hydrolysis (pH < 3)

Basic Hydrolysis (pH > 10)

Table 3: Reaction Rates of Triazine Derivatives

| Compound | Substitution Rate (OH⁻) | Dechlorination Rate (AtzB) |

|---|---|---|

| 2-Amino-4-hydroxy-6-chloro | 1.0 (reference) | 0.8 s⁻¹ |

| Simazine | 0.3 | Not reported |

| Atrazine | 0.5 | 1.2 s⁻¹ |

- Key Insight : The hydroxyl group enhances nucleophilic substitution but reduces enzymatic dechlorination compared to ethylamino substituents .

Industrial and Environmental Relevance

Aplicaciones Científicas De Investigación

Chemical Synthesis

2-Amino-4-hydroxy-6-chloro-s-triazine serves as a crucial building block in organic synthesis. Its ability to undergo various chemical transformations allows it to be utilized in the production of:

- Herbicides and Pesticides : The compound is modified to synthesize novel herbicides and pesticides that are effective in agricultural practices. These derivatives play a significant role in weed control and pest management, enhancing crop yields by minimizing competition and damage from pests.

- Pharmaceuticals : Ongoing research explores its potential as a precursor for developing pharmaceutical agents. Its derivatives have been tested for antimicrobial properties against various strains of bacteria and fungi, indicating potential clinical applications .

Biological Applications

Research indicates that this compound exhibits biological activity that can influence microbial growth. It has been studied for its role in:

- Bioremediation : The compound can be metabolized by certain bacterial strains, suggesting its application in environmental remediation strategies to mitigate contamination by triazine herbicides.

- Enzyme Interactions : It interacts with enzymes involved in nitrogen metabolism, such as melamine deaminase and atrazine chlorohydrolase, which are essential for microbial degradation pathways .

Industrial Applications

In addition to its use in agriculture and pharmaceuticals, this compound finds applications in various industrial processes:

- Dyes Production : The compound is utilized in the synthesis of dyes and pigments due to its stable structure and reactivity .

- Catalysis : Researchers have explored its role as a photocatalyst in light-driven reactions, enhancing synthetic routes and promoting green chemistry applications.

Case Study 1: Development of Herbicides

Researchers synthesized novel derivatives of this compound aimed at improving herbicidal efficacy. Field trials demonstrated that these new formulations significantly reduced weed populations while maintaining crop health. The results indicated an increase in crop yield by up to 30% compared to traditional herbicides.

Case Study 2: Antimicrobial Activity Assessment

In vitro testing of various derivatives against bacterial strains such as E. coli and S. aureus revealed that certain modifications enhanced antimicrobial potency. The Minimum Inhibitory Concentration (MIC) assays showed effective concentrations that could lead to the development of new antimicrobial agents for clinical use .

Summary Table of Applications

| Application Area | Description | Key Findings/Outcomes |

|---|---|---|

| Chemical Synthesis | Building block for herbicides/pesticides | Enhanced crop yields; effective pest control |

| Biological Research | Role in bioremediation; enzyme interactions | Potential for environmental cleanup; influences microbial growth |

| Industrial Use | Production of dyes; catalytic applications | Contributions to green chemistry; stable dye formulations |

| Pharmaceutical Research | Antimicrobial agent development | Effective against key bacterial strains; potential clinical use |

Mecanismo De Acción

The mechanism of action of 4-amino-6-chloro-1,3,5-triazin-2-ol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with various biomolecules, influencing their function and activity . The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

Chemical Identity :

- IUPAC Name: 2-Amino-4-hydroxy-6-chloro-1,3,5-triazine

- CAS Number : 38862-29-2

- Molecular Formula : C₃H₃ClN₄O

- Molecular Weight : 146.54 g/mol

Properties and Applications: 2-Amino-4-hydroxy-6-chloro-s-triazine is an aromatic intermediate primarily used in synthesizing substituted melamine derivatives, ammelides, and ammelines . Its structure features a chlorine atom at position 6, an amino group at position 2, and a hydroxyl group at position 4 on the s-triazine ring. This compound is commercially available in research-grade quantities (e.g., 250 mg for $320) and serves as a precursor in agrochemical and pharmaceutical synthesis .

Comparison with Structurally Similar Chloro-s-Triazines

Chloro-s-triazines are a class of heterocyclic compounds characterized by a six-membered ring containing three nitrogen atoms and varying substituents at positions 2, 4, and 5. Below is a detailed comparison of this compound with key analogs:

Table 1: Structural and Functional Comparison of Chloro-s-Triazines

Structural Influence on Physicochemical Properties

- Substituent Effects: Hydroxyl/Amino Groups (e.g., this compound): Increase polarity and water solubility, reducing environmental persistence compared to alkylamino-substituted analogs like atrazine . Chloro-Alkylamino Groups (e.g., atrazine, simazine): Enhance lipophilicity, leading to bioaccumulation and prolonged soil retention . Methylthio Groups (e.g., 2-chloro-4-(methylthio)-6-ethylamino-s-triazine): Facilitate oxidative metabolism, reducing toxicity .

Toxicological and Metabolic Differences

- This compound: Limited toxicity data, but hydroxyl/amino groups may favor rapid excretion or conjugation in biological systems .

- Atrazine/Simazine : Metabolized via dealkylation and dechlorination to polar derivatives (e.g., deisopropylatrazine). Chronic exposure linked to endocrine disruption in aquatic species .

Actividad Biológica

Overview

2-Amino-4-hydroxy-6-chloro-s-triazine, also known as 4-amino-6-chloro-1,3,5-triazin-2-ol, is a compound belonging to the triazine family. Its molecular formula is C3H3ClN4O, and it has gained attention for its diverse biological activities, particularly in the fields of pharmacology and environmental science. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential applications.

The biological activity of this compound can be attributed to its interactions with various biological targets:

- Cytotoxic Activity : Some studies have demonstrated that triazine derivatives exhibit cytotoxic effects against various cell lines. For example, this compound has shown selective cytotoxicity, which may be leveraged in cancer therapy.

- Enzymatic Interactions : Research indicates that this compound can act as a substrate for specific enzymes. For instance, hydroxyatrazine N-ethylaminohydrolase (AtzB) preferentially dechlorinates the compound rather than deaminating it, suggesting a potential role in bioremediation processes .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

| Study | Biological Activity | Cell Line/Organism | IC50/Effect |

|---|---|---|---|

| Study 1 | Cytotoxic effects | Various cancer cell lines | IC50 values vary |

| Study 2 | Enzymatic dechlorination | Escherichia coli (expressing AtzB) | Effective substrate |

| Study 3 | Environmental degradation | Microbial strains (e.g., Rhodococcus) | Biodegradation observed |

Case Studies and Research Findings

- Cytotoxicity Studies : In vitro studies have shown that derivatives of triazines can inhibit cell proliferation in cancer cell lines. Specifically, the cytotoxicity of this compound was assessed against several cancer types, revealing significant inhibitory effects at micromolar concentrations.

- Enzymatic Studies : The compound has been studied as a substrate for hydroxyatrazine N-ethylaminohydrolase (AtzB), which plays a role in the microbial degradation of triazines. The enzyme's ability to preferentially dechlorinate this compound highlights its potential use in bioremediation strategies to detoxify contaminated environments .

- Environmental Impact : Investigations into the environmental persistence of triazines have shown that compounds like this compound can be degraded by specific microbial communities. For example, Rhodococcus species have been identified as capable of degrading this compound through deamination and dechlorination pathways .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Amino-4-hydroxy-6-chloro-s-triazine, and how can purity be validated?

- Methodology :

- Step 1 : React 2,4,6-trichloro-s-triazine with ammonia or amine derivatives under controlled conditions (e.g., aqueous NaOH/acetone at 0°C) to introduce amino groups .

- Step 2 : Hydrolysis of chloro substituents using sodium methoxide in methanol at room temperature to replace chlorine with hydroxyl groups .

- Step 3 : Purify via crystallization (e.g., water-ethanol mixtures) and validate purity using melting point analysis (e.g., 212–216°C observed for related triazines) and HPLC.

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodology :

- Spectroscopy : Use /-NMR to confirm substitution patterns and FT-IR to identify functional groups (e.g., -NH, -OH stretches) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., calculated 146.54 g/mol for CHClNO) .

- Chromatography : Compare retention times with certified reference materials .

Q. How should researchers handle safety protocols for chlorinated triazines?

- Methodology :

- Risk Assessment : Classify under Acute Toxicity Category 4 (oral) and Eye Irritation Category 2, as per regulatory data for structurally similar compounds .

- Mitigation : Use fume hoods, gloves, and eye protection. Store in cool, dry conditions away from oxidizers .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in triazine synthesis?

- Methodology :

- Solvent Selection : Polar aprotic solvents like DMSO enhance reactivity during reflux (e.g., 65% yield achieved in 18-hour reflux for a triazole derivative) .

- Catalysis : Explore phase-transfer catalysts or microwave-assisted synthesis to reduce reaction time.

- Table : Comparison of yields under varying conditions (e.g., solvent, temperature):

| Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| DMSO | 100 | 18 | 65 |

| Methanol | 25 | 24 | 45 |

Q. What mechanistic insights explain the reactivity of chloro substituents in triazines?

- Methodology :

- Kinetic Studies : Monitor substitution reactions (e.g., Cl → OH) using -NMR to track intermediate formation .

- Computational Modeling : Apply DFT calculations to predict nucleophilic attack sites based on electron density maps .

Q. How can structural modifications enhance the bioactivity of this compound?

- Methodology :

- Derivatization : Introduce aryl or heterocyclic groups via nucleophilic substitution (e.g., 4-methoxyphenyl derivatives synthesized via SNAr reactions) .

- Bioassay Design : Test antimicrobial activity using agar dilution methods against Gram-positive/negative bacteria .

Q. How should contradictory data on triazine stability be resolved?

- Methodology :

- Controlled Replication : Repeat experiments under identical conditions (solvent, catalyst, temperature) to isolate variables .

- Advanced Analytics : Use X-ray crystallography to confirm structural integrity and detect polymorphic variations .

Q. What computational tools are suitable for predicting the environmental fate of triazine derivatives?

- Methodology :

- QSPR Models : Corrogate biodegradability and toxicity using software like EPI Suite or TEST .

- Molecular Dynamics : Simulate hydrolysis pathways in aqueous environments to assess persistence .

Methodological Best Practices

- Experimental Design : Adopt impedance cardiography principles (e.g., rigorous controls, replication) to ensure reproducibility in kinetic studies .

- Data Reporting : Include detailed spectral data (e.g., IR peaks, NMR shifts) and crystallographic parameters (if available) to enable cross-validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.